

1-Bromo-2-(methylsulfanyl)ethane structural formula and SMILES string

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Compound of Interest

Compound Name: 1-Bromo-2-(methylsulfanyl)ethane

CAS No.: 54187-93-8

Cat. No.: B1268302

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Technical Monograph: 1-Bromo-2-(methylsulfanyl)ethane

Structural Dynamics, Synthesis Protocols, and Medicinal Applications

Abstract

1-Bromo-2-(methylsulfanyl)ethane (CAS 54187-93-8) serves as a critical alkylating reagent in the synthesis of sulfur-containing pharmacophores.[1] Characterized by the presence of a "soft" nucleophilic sulfur atom adjacent to an electrophilic carbon-bromine bond, this molecule exhibits unique reactivity governed by anchimeric assistance (neighboring group participation). This guide provides a comprehensive technical analysis of its structural properties, a validated synthesis protocol utilizing phosphorus tribromide, and a mechanistic breakdown of its role in constructing heterocyclic scaffolds for drug discovery.

Part 1: Chemical Identity & Structural Analysis

The structural integrity of **1-Bromo-2-(methylsulfanyl)ethane** lies in its bifunctionality. It contains a thioether group (

) and a primary alkyl bromide. The proximity of the sulfur atom to the leaving group (Br) drastically alters its electrophilicity compared to standard alkyl halides.

Physicochemical Profile [\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

| Property | Value | Technical Note |
|-------------------|----------------------------------|--|
| IUPAC Name | 1-Bromo-2-(methylsulfanyl)ethane | Preferred over 2-bromoethyl methyl sulfide for indexing. |
| SMILES | CSCCBr | Useful for cheminformatics and docking simulations. |
| Molecular Formula | | |
| Molecular Weight | 155.06 g/mol | |
| Density | | High density facilitates phase separation in aqueous workups. |
| Boiling Point | 57–58 °C @ 18 Torr | Critical: Distill under vacuum to avoid thermal decomposition. |
| Refractive Index | | High refractive index due to sulfur/bromine polarizability. |
| Appearance | Colorless to pale yellow liquid | Yellowing indicates oxidation or free bromine liberation. |

Part 2: Synthesis & Production Protocol

Methodology: Dehydroxybromination via Phosphorus Tribromide (

)

While hydrobromic acid (

) can be used, it often leads to harsh conditions that may oxidize the sulfide. The preferred laboratory-scale method utilizes phosphorus tribromide (

) in dichloromethane (DCM) to convert 2-(methylthio)ethanol into the bromide under mild conditions.

Reagents & Materials

- Substrate: 2-(Methylthio)ethanol (1.0 equiv)
- Reagent: Phosphorus tribromide () (0.35–0.40 equiv)
- Solvent: Anhydrous Dichloromethane (DCM)
- Quench: Saturated Sodium Bicarbonate ()

Step-by-Step Protocol

- Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet. Maintain an inert atmosphere ().
- Solvation: Charge the flask with 2-(methylthio)ethanol and anhydrous DCM (0.5 M concentration). Cool the solution to 0°C using an ice/water bath.
- Addition: Add dropwise over 30 minutes.
 - Expert Insight: The reaction is exothermic. Control the addition rate to keep the internal temperature to prevent secondary reactions (e.g., polymerization).
- Reaction: Allow the mixture to warm to room temperature naturally and stir for 2–4 hours. Monitor via TLC (stain with or Iodine; UV is inactive).

- Quench: Re-cool to 0°C. Slowly add saturated until pH 8.
 - Caution: Vigorous gas evolution () will occur.
- Workup: Separate the organic layer.[9] Extract the aqueous layer twice with DCM. Combine organics, wash with brine, and dry over anhydrous .
- Purification: Concentrate under reduced pressure. Purify via vacuum distillation (bp 57–58°C @ 18 Torr).

DOT Diagram: Synthesis Workflow



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Figure 1: Step-by-step synthesis workflow for the conversion of the alcohol precursor to the bromide.

Part 3: Reactivity Profile & Mechanism

The "Mustard Gas" Effect: Anchimeric Assistance

The defining feature of **1-Bromo-2-(methylsulfanyl)ethane** is the ability of the sulfur atom to participate in nucleophilic substitution reactions via an intramolecular mechanism.

- Episulfonium Formation: The lone pair on the sulfur atom attacks the α -carbon, displacing the bromide ion. This forms a cyclic, positively charged episulfonium ion (thiiranium ion).

- **Hyper-Electrophilicity:** This three-membered ring is highly strained and extremely electrophilic, reacting with nucleophiles much faster than a standard primary alkyl bromide (mechanism).

This mechanism mimics the reactivity of sulfur mustards (bis(2-chloroethyl)sulfide), making this compound a potent alkylating agent, albeit mono-functional.

DOT Diagram: Episulfonium Mechanism



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Figure 2: Mechanism of Anchimeric Assistance showing the formation of the reactive episulfonium intermediate.

Part 4: Applications in Medicinal Chemistry

This reagent is primarily used to introduce the 2-(methylthio)ethyl motif, a versatile pharmacophore.

1. Precursor for Sulfonium Salts

The sulfur atom can be further alkylated to form sulfonium salts, which are utilized as water-soluble alkylating agents or in the synthesis of zwitterionic surfactants.

2. Synthesis of Androgen Receptor Antagonists (Pantolactams)

Research indicates the utility of this bromide in synthesizing pantolactam derivatives. The 2-(methylthio)ethyl chain serves as a flexible linker that interacts with the hydrophobic pocket of the androgen receptor, modulating binding affinity.

3. Heterocycle Formation

It acts as a "C2-S" building block. Reacting with dinucleophiles (e.g., hydrazine, primary amines) allows for the construction of 6-membered heterocycles like thiazines or thiomorpholines.

Part 5: Handling, Safety & Stability

Hazard Classification: Corrosive & Flammable[4]

- H226: Flammable liquid and vapor.[4][6][10]
- H314: Causes severe skin burns and eye damage.[4]
- Sensitizer: Potential skin sensitizer due to alkylating properties.

Storage Protocol:

- Temperature: Store at 2–8°C (Refrigerated).
- Light: Protect from light (amber glass) to prevent radical decomposition of the C-Br bond.
- Stabilizer: Can be stored over copper wire to scavenge free sulfur/bromine if long-term storage is required.

Stench Management: Like most low-molecular-weight sulfides, this compound has a disagreeable odor (garlic/rotten cabbage).

- Decontamination: All glassware should be soaked in a bleach solution () or dilute hydrogen peroxide () to oxidize the sulfide to the odorless sulfoxide/sulfone before removal from the fume hood.

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